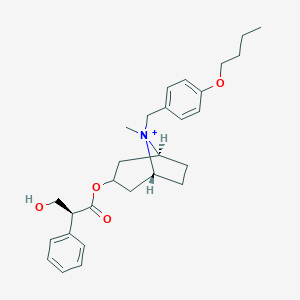
N-(4-chlorobenzyl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-chlorobenzyl)ethanamine derivatives involves the aldol condensation reaction of 1-(4-(2-substituted ethoxy)phenyl)ethanones with different aldehydes, preceded by the reaction of 2-chloro N-substituted ethanamine hydrochloride and 4-hydroxy acetophenone. The structural elucidation of these compounds is achieved through various spectral and X-ray diffraction studies, demonstrating the versatile methodologies employed in synthesizing N-substituted ethanamine derivatives (Zaidi et al., 2015).
Molecular Structure Analysis
The molecular structure of N-(4-chlorobenzyl)ethanamine derivatives reveals interesting aspects of their configuration and conformation. The crystal structure analysis of certain derivatives, such as the antiestrogen [2-(4-benzylphenoxy)ethyl]diethylammonium chloride, shows that the molecules adopt specific orientations and conformations, which are critical for their biological activity and interaction with other molecules (Hempel et al., 2000).
Chemical Reactions and Properties
N-(4-chlorobenzyl)ethanamine hydrochloride and its derivatives undergo various chemical reactions, highlighting their reactive nature and potential for forming new compounds. The electrophilic properties and reaction with nucleophiles under certain conditions illustrate the compound's versatility in chemical transformations and its role as a precursor to more complex molecules (Overton et al., 1986).
Physical Properties Analysis
The physical properties of N-(4-chlorobenzyl)ethanamine hydrochloride derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various chemical and pharmacological processes. Studies on the crystal structure and theoretical analysis provide insights into the compound's behavior under different conditions and its interactions at the molecular level (Aydın et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical groups, stability under various conditions, and potential for undergoing substitution or addition reactions, are fundamental for understanding the behavior of N-(4-chlorobenzyl)ethanamine hydrochloride in synthetic pathways. Research into the compound's interaction with other molecules and its reactivity profile provides a basis for its application in the synthesis of more complex chemical entities (Walter & Cooke, 1997).
Applications De Recherche Scientifique
Multifunctional Biocide Properties
N-substituted ethanamines, similar to N-(4-chlorobenzyl)ethanamine hydrochloride, have been explored for their multifunctional biocide properties. For instance, 2-(Decyithio)Ethanamine Hydrochloride has shown efficacy in cooling water systems due to its broad-spectrum activity against bacteria, fungi, and algae, along with biofilm and corrosion inhibition characteristics (Walter & Cooke, 1997).
Antiamoebic Activity
Research has been conducted on chalcones bearing N-substituted ethanamine, synthesized through a series of reactions involving N-substituted ethanamine hydrochloride. These compounds have demonstrated significant antiamoebic activity, indicating potential therapeutic applications (Zaidi et al., 2015).
Pharmaceutical Synthesis
N-(4-chlorobenzyl)ethanamine hydrochloride derivatives have been used in the synthesis of pharmaceutical compounds. For example, the synthesis of the antiobesity drug lorcaserin hydrochloride involves N-protection of 2-(4-chlorophenyl)ethanamine, showcasing its role in complex pharmaceutical syntheses (Zhu et al., 2015).
Nonbenzenoid Analog Synthesis
Studies involving the synthesis of 2-(4-azulenyl)ethanamine derivatives, nonbenzenoid analogs of biologically active amines, have utilized reactions involving N-substituted ethanamine hydrochlorides. These derivatives have been investigated for their enzyme inhibition properties, suggesting potential in biochemical research (Kurokawa, 1983).
Enrichment of Environmental Pollutants
N-(4-chlorobenzyl)ethanamine hydrochloride and its derivatives have been utilized in the study of environmental pollutants. For instance, research on the biotransformation of DDT by Alcaligenes eutrophus A5 involved derivatives of this compound, contributing to our understanding of the aerobic degradation of persistent organic pollutants (Nadeau et al., 1994).
Safety And Hazards
Safety data sheets suggest avoiding contact with skin and eyes, not breathing in dust, and not ingesting "N-(4-chlorobenzyl)ethanamine hydrochloride" . In case of accidental ingestion, immediate medical assistance should be sought . The compound should be stored in a dry, cool, and well-ventilated place and kept away from heat, sparks, and flame .
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-2-11-7-8-3-5-9(10)6-4-8;/h3-6,11H,2,7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQGTQFOWKTKSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586389 |
Source


|
| Record name | N-[(4-Chlorophenyl)methyl]ethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)ethanamine hydrochloride | |
CAS RN |
102236-18-0 |
Source


|
| Record name | N-[(4-Chlorophenyl)methyl]ethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B33756.png)





![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)

![2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B33774.png)




